molecular formula C24H21N3O3 B2928272 2-amino-N-(4-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide CAS No. 898433-83-5

2-amino-N-(4-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Cat. No.: B2928272
CAS No.: 898433-83-5
M. Wt: 399.45
InChI Key: ANUVCPMGEBGEFE-UHFFFAOYSA-N
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Description

2-amino-N-(4-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative supplied for research use only. Indolizines are fused bicyclic nitrogen heterocycles known for their planar structure and extended conjugation, which enable diverse interactions with biological targets . Recent scientific investigations highlight that functionalized indolizine scaffolds are of significant interest in medicinal chemistry, particularly for developing potential anticancer agents . Some indolizine derivatives have demonstrated promising inhibitory activity against various human tumor cell lines, including non-small cell lung cancer and glioblastoma, with mechanisms that may involve binding to the colchicine site of tubulin . Furthermore, related indolizine-based compounds are also being explored as antitubercular agents, targeting Mycobacterium tuberculosis . The specific substitution pattern of this compound, featuring amino, carboxamide, and benzoyl functional groups, is designed to modulate its physicochemical properties and biological activity. Researchers can utilize this compound as a key intermediate or building block in heterocyclic chemistry or as a candidate for in vitro pharmacological screening in these therapeutic areas. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-N-(4-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-15-6-8-16(9-7-15)23(28)22-21(25)20(19-5-3-4-14-27(19)22)24(29)26-17-10-12-18(30-2)13-11-17/h3-14H,25H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUVCPMGEBGEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. This step often requires a catalyst such as palladium or copper and is conducted under inert atmosphere conditions.

    Functional Group Introduction: The introduction of the amino group and the carboxamide functionality can be achieved through nucleophilic substitution reactions. Reagents such as amines and carboxylic acid derivatives are used in the presence of coupling agents like EDCI or DCC.

    Benzoylation and Methoxylation: The benzoyl and methoxy groups are introduced through electrophilic aromatic substitution reactions. This step may involve reagents like benzoyl chloride and methoxybenzene under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated synthesis techniques. Purification methods such as recrystallization, chromatography, and distillation are also crucial in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety. Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are examples of such reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Reduced derivatives like alcohols or amines.

    Substitution: Substituted aromatic compounds with halogen, nitro, or sulfonyl groups.

Scientific Research Applications

2-amino-N-(4-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor in the development of new heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects. It may act on specific biological targets to modulate disease pathways.

    Industry: Utilized in the development of specialty chemicals and materials. Its unique structure makes it valuable in the design of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by:

    Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic processes.

    Receptor Interaction: Acting as an agonist or antagonist at receptor sites, influencing signal transduction pathways.

    DNA/RNA Interaction: Intercalating into nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

The compound’s analogs are differentiated by substituents on the phenyl rings of the carboxamide or benzoyl groups. These modifications influence physicochemical properties (e.g., solubility, lipophilicity) and biological interactions. Below is a detailed comparison with two closely related analogs:

Analog 1: 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
  • Molecular Formula : C₁₉H₁₉N₃O₃
  • Key Difference : The carboxamide group is attached to a 3,4-dimethoxyphenyl ring instead of a 4-methoxyphenyl group.
  • Higher molecular weight (vs. 293.326 g/mol) may reduce solubility but improve membrane permeability .
Analog 2: 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
  • Molecular Formula : C₂₄H₂₀ClN₃O₂
  • Key Difference : The carboxamide group is linked to a 5-chloro-2-methylphenyl ring.
  • Implications :
    • The chloro substituent introduces electronegativity, which could enhance binding affinity to hydrophobic pockets in enzymes or receptors.
    • Increased steric bulk (chloro and methyl groups) may affect metabolic stability .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Carboxamide) Substituents (Benzoyl)
2-amino-N-(4-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide C₁₇H₁₅N₃O₂ 293.326 4-methoxyphenyl 4-methylphenyl
2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide C₁₉H₁₉N₃O₃ ~337.37 3,4-dimethoxyphenyl 4-methylphenyl
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide C₂₄H₂₀ClN₃O₂ 417.9 5-chloro-2-methylphenyl 4-methylphenyl

Research Findings and Hypothetical Bioactivity

While direct biological data for the target compound are scarce, insights can be extrapolated from related indolizine derivatives and structural analogs:

  • Anti-inflammatory Potential: Chalcone derivatives with methoxyphenyl groups (e.g., Compound 1 in ) exhibit anti-inflammatory activity via modulation of oxidative stress pathways. The 4-methoxyphenyl group in the target compound may similarly interact with inflammatory mediators .
  • Antioxidant Activity : Methoxy and methyl substituents are associated with radical-scavenging effects. Analog 1’s dimethoxy groups could enhance antioxidant capacity, as seen in chalcone derivatives .
  • Enzyme Inhibition : Chloro-substituted analogs (e.g., Analog 2) may inhibit enzymes like cytochrome P450 due to electron-withdrawing effects, though toxicity risks require evaluation .

Biological Activity

2-amino-N-(4-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, characterized by its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H21N3O3. The compound features an indolizine core with multiple functional groups that contribute to its biological properties.

Structural Characteristics

PropertyValue
Molecular Weight399.4 g/mol
CAS Number898433-83-5
Functional GroupsAmino, Methoxy, Benzoyl

The biological activity of this compound is attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signal transduction processes.
  • Nucleic Acid Interaction : The compound may intercalate into DNA or RNA, potentially altering gene expression and protein synthesis.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. This activity is crucial for its potential use in treating infectious diseases.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests its potential application in treating inflammatory disorders.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study found that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
  • Anti-inflammatory Effects : In vitro assays demonstrated that treatment with the compound resulted in reduced nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent .
  • Anticancer Activity : Research involving cell lines showed that the compound induced apoptosis in MDA-MB-231 breast cancer cells, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis involves sequential reactions, including indolizine core formation, functional group introduction (e.g., methoxy and benzoyl groups), and carboxamide coupling. Key strategies include:

  • Catalyst Selection : Use palladium catalysts for coupling reactions to minimize side products .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while inert atmospheres prevent oxidation .
  • Step Monitoring : Employ TLC or HPLC to track intermediate formation and optimize reaction termination points .
  • Purification : Column chromatography with gradients of hexane:ethyl acetate (e.g., 90:10) isolates high-purity products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ 7.3–8.1 ppm for aromatic protons) confirm substitution patterns and indolizine core integrity .
  • Mass Spectrometry : ESI-MS (e.g., m/z 398 [M+H]+^+) validates molecular weight .
  • X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., 32.38° between methoxyphenyl and benzoyl groups) .
  • HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile:water mobile phases .

Q. How can researchers design initial biological screening assays to evaluate the compound's potential therapeutic activities?

Methodological Answer:

  • Antimicrobial Testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a positive control .
  • Antioxidant Assays : DPPH radical scavenging or FRAP assays to measure redox activity .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. What strategies are recommended for conducting structure-activity relationship (SAR) studies to identify critical functional groups influencing bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogues with modified benzoyl (e.g., 4-fluoro vs. 4-methyl) or methoxyphenyl groups to assess steric/electronic effects .
  • Bioisosteric Replacement : Replace the indolizine core with quinoline or pyridine rings to evaluate scaffold specificity .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or DNA gyrase .

Q. How should researchers address discrepancies in biological activity data across different experimental models or assay conditions?

Methodological Answer:

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability .
  • Mechanistic Profiling : Combine enzyme inhibition assays (e.g., kinase activity) with cellular assays to distinguish direct vs. indirect effects .
  • Meta-Analysis : Compare data across published studies (e.g., IC50_{50} values in bacterial vs. mammalian systems) to identify model-specific biases .

Q. What methodologies are suitable for identifying and characterizing reactive intermediates or byproducts formed during the synthesis?

Methodological Answer:

  • Reaction Monitoring : Use in situ FTIR or LC-MS to detect transient intermediates (e.g., imine or oxazine derivatives) .
  • Byproduct Isolation : Preparative TLC or centrifugal partition chromatography to separate side products for structural elucidation .
  • Computational Analysis : DFT calculations (e.g., Gaussian 09) predict intermediate stability and reaction pathways .

Q. How can computational approaches like molecular docking or DFT calculations be integrated with experimental data to elucidate the compound's mechanism of action?

Methodological Answer:

  • Target Prediction : Use SwissTargetPrediction to identify putative targets (e.g., tyrosine kinases, cytochrome P450) .
  • Binding Mode Validation : Overlay docking poses (e.g., Glide XP scores) with crystallographic data from homologous proteins .
  • Energy Profiling : Calculate binding free energies (ΔG) using MM/GBSA to rank compound-target affinity .

Q. What advanced techniques are essential for determining the compound's binding mode with putative biological targets?

Methodological Answer:

  • X-ray Crystallography : Resolve co-crystal structures (e.g., PDB ID) to identify hydrogen bonds with active-site residues .
  • Cryo-EM : Visualize interactions with large macromolecular complexes (e.g., ribosomes) at near-atomic resolution .
  • SPR Spectroscopy : Measure real-time binding kinetics (kon_{\text{on}}/koff_{\text{off}}) to quantify target engagement .

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